molecular formula C21H18N4O2 B5908413 N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B5908413
M. Wt: 358.4 g/mol
InChI Key: CRGSMAITGXOILE-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and enzyme inhibition. N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Additionally, N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. Furthermore, N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine exerts its effects by binding to specific targets in cells, leading to the modulation of various signaling pathways. For example, N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine's limited solubility in aqueous solutions can pose a challenge for certain experiments. Additionally, N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine research, including the development of more potent analogs, the investigation of N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine's effects on different cell types and tissues, and the exploration of N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine and to identify its molecular targets.

Synthesis Methods

N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine can be synthesized through a multistep process involving the condensation of 3-methoxy-4-(1-naphthylmethoxy)benzaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

(E)-1-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-26-21-11-16(12-24-25-14-22-23-15-25)9-10-20(21)27-13-18-7-4-6-17-5-2-3-8-19(17)18/h2-12,14-15H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGSMAITGXOILE-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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